4-Methyl-6-nitrothieno[2,3-B]quinoline
Description
Properties
CAS No. |
62452-39-5 |
|---|---|
Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-methyl-6-nitrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H8N2O2S/c1-7-9-4-5-17-12(9)13-11-3-2-8(14(15)16)6-10(7)11/h2-6H,1H3 |
InChI Key |
LERHIMPVSJIUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CSC2=NC3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, forms the quinoline core. For this compound, this method begins with 2-amino-5-nitrobenzaldehyde and methyl vinyl ketone.
Procedure :
- Quinoline Formation :
- Thieno Ring Annulation :
Limitations : Prolonged reaction times and moderate yields due to side reactions during cyclization.
Skraup Reaction with Nitration
The Skraup reaction builds the quinoline core via dehydration of glycerol with aniline derivatives, followed by nitration.
Procedure :
- Quinoline Synthesis :
Nitration :
Thieno Ring Addition :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction rates and improves yields by enhancing molecular collisions.
Procedure :
- One-Pot Cyclization :
- Nitration Post-Cyclization :
Advantages :
- Reduced reaction time (minutes vs. hours).
- Higher purity due to minimized side reactions.
The nitro group’s introduction is critical for directing subsequent reactions.
Direct Nitration of Quinoline Precursors
| Nitrating Agent | Conditions | Regioselectivity (Position 6) | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1 h | 85% | 65% |
| Acetyl nitrate | RT, 2 h | 78% | 70% |
| NO₂BF₄ | -10°C, 30m | 92% | 80% |
Key Insight : Nitronium tetrafluoroborate (NO₂BF₄) offers superior regioselectivity due to its milder acidity, reducing ring sulfonation.
Nitration Prior to Cyclization
Introducing the nitro group early avoids competition with the thieno ring’s electron-withdrawing effects:
- Nitrate 4-methylaniline to 4-methyl-2-nitroaniline.
- Proceed with Skraup or Friedländer synthesis to form 6-nitro-4-methylquinoline.
Catalytic Methods and Process Optimization
Heterogeneous Catalysis
Solvent-Free Conditions
Eliminating solvents reduces waste and improves atom economy:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Friedländer | 50–60 | 8–10 h | Low | Moderate |
| Microwave-Assisted | 75–80 | 5–10 min | High | High |
| Catalytic Nitration | 80–85 | 1–2 h | Medium | High |
Recommendation : Microwave-assisted synthesis is optimal for laboratory-scale production, while catalytic methods suit industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitrothieno[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methyl-6-nitrothieno[2,3-B]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitrothieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 2: Electronic Effects of Substituents
Research Findings and Implications
- Synthetic Accessibility: Thieno[2,3-b]quinolines are more challenging to synthesize than simple quinolines due to fused-ring complexity. However, methods like Pd-catalyzed cross-coupling streamline their production .
- Pharmacological Potential: Nitro groups may confer cytotoxicity via redox cycling or DNA damage, as seen in nitroaromatic anticancer agents. The methyl group likely improves bioavailability .
- Structure-Activity Relationships (SAR): The thiophene ring’s sulfur atom provides unique electronic interactions, differentiating thienoquinolines from furan or indole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
